3,5-Diiodoaniline
Overview
Description
3,5-Diiodoaniline is an organic compound with the molecular formula C6H5I2N. It is a derivative of aniline, where two iodine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its significant role as a chemical intermediate in the production of various substances, including pesticides, dyes, and pharmaceuticals.
Mechanism of Action
Target of Action
3,5-Diiodoaniline is a chemical compound with the formula C6H5I2N It’s structurally similar compound, 3,5-diiodotyrosine, interacts with several targets including camp-dependent protein kinase inhibitor alpha, camp-dependent protein kinase catalytic subunit alpha, alpha-amylase g-6, trypsin-1, nickel-binding periplasmic protein, and iodotyrosine dehalogenase 1 .
Mode of Action
It’s structurally similar compound, 3,5-diiodotyrosine, is known to play a role in the biosynthesis of thyroid hormones, where diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form t4 or t3 thyroid hormones .
Biochemical Pathways
Its structurally similar compound, 3,5-diiodotyrosine, is involved in the thyroid hormone synthesis pathway .
Result of Action
Its structurally similar compound, 3,5-diiodotyrosine, has been shown to have effects on energy metabolism .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-Diiodoaniline are not well-studied. The presence of iodine atoms and an amine group suggests potential interactions with enzymes, proteins, and other biomolecules. The iodine atoms could potentially participate in halogen bonding, while the amine group could engage in hydrogen bonding or act as a base in certain reactions .
Molecular Mechanism
Its potential to interact with biomolecules suggests it could influence enzyme activity or gene expression, but this remains to be confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the formation of diiodoaniline derivatives . Another method includes the direct iodination of aniline using N-iodosuccinimide (NIS) in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of elemental iodine and hydrogen peroxide in a controlled environment. The reaction is typically carried out at low temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form aniline derivatives with fewer iodine atoms.
Common Reagents and Conditions:
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly used.
Oxidation: Potassium permanganate or hydrogen peroxide can be employed.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Production of nitroaniline or nitrosoaniline.
Reduction: Formation of partially deiodinated aniline derivatives.
Scientific Research Applications
3,5-Diiodoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Diiodoaniline: Another diiodoaniline derivative with iodine atoms at different positions.
3,5-Diiodotyrosine: A related compound with similar iodine substitution but different functional groups.
4-Chloro-2,6-Diiodoaniline: A halogenated aniline with chlorine and iodine substitutions.
Uniqueness of 3,5-Diiodoaniline: this compound is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. This pattern influences its reactivity, making it a valuable intermediate in various synthetic processes. Its potential biological activities and industrial applications further highlight its significance in scientific research and industry .
Properties
IUPAC Name |
3,5-diiodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBMXJABUVAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478250 | |
Record name | 3,5-DIIODOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35122-96-4 | |
Record name | 3,5-DIIODOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3,5-diiodoaniline be used to facilitate the crosslinking of molecules in the gas phase?
A: Recent research highlights the use of this compound as a photo-activated crosslinker for triglycerol (TG) lipid ions in the gas phase. [] The process utilizes ultraviolet photodissociation tandem mass spectrometry (UVPD-MS/MS), where this compound forms a non-covalent complex with protonated TG dimers. Upon UV irradiation, this compound undergoes sequential loss of iodine radicals, generating a reactive anilinyl biradical. [] This biradical can then participate in hydrogen abstraction from the TG molecules, ultimately leading to the formation of covalently cross-linked TG products. [] This method offers a novel approach to study intermolecular interactions and crosslinking of various biomolecules in the gas phase.
Q2: How does the nephrotoxicity of this compound compare to other 3,5-dihaloanilines?
A: Studies comparing the nephrotoxicity of 3,5-dihaloanilines (DHA) – specifically 3,5-dichloroaniline (DCA), 3,5-dibromoaniline (DBA), and this compound (DIA) – in isolated rat renal cortical cells reveal a difference in potency. [] DBA was identified as the most potent nephrotoxicant, followed by DIA and then DCA. [] Interestingly, pretreatment with antioxidants like α-tocopherol, ascorbate, glutathione, and N-acetyl-L-cysteine was found to attenuate the cytotoxicity induced by all three DHAs, suggesting a role for free radicals in their mechanism of toxicity. []
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